Cas no 82353-56-8 ((R)-tert-Butyl (1-oxopropan-2-yl)carbamate)
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
- (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
- Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)-
- Carbamic acid, [(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
- ((R)-1-Methyl-2-oxo-ethyl)carbamic acid tert-butyl ester
- (R)-2-(tert-Butoxycarbonylamino)propionaldehyde
- N-tert-Butoxycarbonyl-D-alaninal
- 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate (ACI)
- Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
- ((R)-1-Methyl-2-oxoethyl)carbamic acid tert-butyl ester
- (R)-2-(tert-Butoxycarbonylamino)propanal
- tert-Butyl ((R)-1-oxopropan-2-yl)carbamate
- tert-Butyl-N-[(1R)-1-methyl-2-oxo-ethyl]carbamate
- SCHEMBL2058674
- 82353-56-8
- N-Boc-D-alaninal
- DTXSID40448003
- N-(t-butoxycarbonyl)-d-alaninal
- Carbamic acid, [(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
- Boc-Ala-Aldehyde
- Boc-D-Ala-CHO
- N-(tert-butyloxycarbonyl)-D-alaninal
- ((R)-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
- CS-0181955
- tert-butyl (R)-(1-oxopropan-2-yl)carbamate
- EN300-142185
- OEQRZPWMXXJEKU-ZCFIWIBFSA-N
- (R)-tert-butyl 1-oxopropan-2-ylcarbamate
- 2-(r)-[n-(tert-butoxycarbonyl)amino]propanal
- (R)-tert-butyl(1-oxopropan-2-yl)carbamate
- AKOS016844217
- Z1255365119
- TS-7034
- Boc-D-Ala-PAM resin (100-200 mesh)
- N-Boc-2(R)-2-aminopropanal
- MFCD00274183
- MFCD00801171
- DB-336277
-
- MDL: MFCD00274183
- Inchi: 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1
- InChI Key: OEQRZPWMXXJEKU-ZCFIWIBFSA-N
- SMILES: O(C(=O)N[C@H](C)C=O)C(C)(C)C
Computed Properties
- Exact Mass: 173.10519334g/mol
- Monoisotopic Mass: 173.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.015
- Melting Point: 86-87 ºC
- Boiling Point: 249 ºC
- Flash Point: 104 ºC
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Security Information
- Signal Word:warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0328-1g |
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
82353-56-8 | 96% | 1g |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0328-5g |
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
82353-56-8 | 96% | 5g |
6377.28CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0328-500mg |
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
82353-56-8 | 96% | 500mg |
1255.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0328-250mg |
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
82353-56-8 | 96% | 250mg |
1051.57CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0328-100mg |
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
82353-56-8 | 96% | 100mg |
831.08CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0328-50mg |
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
82353-56-8 | 96% | 50mg |
746.28CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA200-100mg |
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate |
82353-56-8 | 95+% | 100mg |
698CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA200-250mg |
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate |
82353-56-8 | 95+% | 250mg |
1452CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA200-1g |
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate |
82353-56-8 | 95+% | 1g |
1347.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZA200-200mg |
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate |
82353-56-8 | 95+% | 200mg |
480.0CNY | 2021-07-12 |
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C
Production Method 4
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Production Method 5
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; < -60 °C; 3 h, -60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; -60 °C
Production Method 6
2.1 Catalysts: Diisobutylaluminum hydride
Production Method 7
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
Production Method 8
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; -10 °C
Production Method 9
1.2 Reagents: Diisopropylethylamine ; 14 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 20 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Production Method 10
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0.5 h, < 30 °C; 18 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 45 min, < 5 °C
2.2 Reagents: Ethyl acetate ; < 5 °C
Production Method 11
2.1 Reagents: Sodium bicarbonate
3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran
4.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
Production Method 12
1.2 Reagents: Ethyl acetate ; < 5 °C
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Production Method 14
1.2 Solvents: Water
Production Method 15
Production Method 16
1.2 -
1.3 Catalysts: Hydrochloric acid Solvents: Water
Production Method 17
Production Method 18
2.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; rt → 0 °C
2.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, 0 °C
Production Method 19
1.2 Reagents: Boron trifluoride etherate ; cooled; overnight
2.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt → 0 °C
2.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 0 °C → rt; 1 h, rt
Production Method 20
1.2 Reagents: Water ; -78 °C; -78 °C → 25 °C
Production Method 21
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 45 min, < -69 °C; 3 h, -80 °C
2.2 Solvents: Methanol ; < -69 °C; -75 °C → 5 °C
2.3 Solvents: Water ; 0 °C
Production Method 22
1.2 Reagents: Diisopropylethylamine ; 5 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C; 2 h, 0 °C
2.2 Reagents: Citric acid Solvents: Water ; 15 min, 0 °C
Production Method 23
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, 0 °C; 1 h, rt
3.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 45 min, < -69 °C; 3 h, -80 °C
3.2 Solvents: Methanol ; < -69 °C; -75 °C → 5 °C
3.3 Solvents: Water ; 0 °C
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Raw materials
- Di-tert-butyl dicarbonate
- Boc-D-Ala-OMe
- Boc-L-Ala-OH
- (R)-Tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
- Boc-D-alaninol
- N-tert-Butoxycarbonyl-D-alanine
- D-Alanine
- Boc-Ala-OMe
- d-Alaninol
- H-D-Ala-OMe hydrochloride
- N,O-Dimethylhydroxylamine hydrochloride
- methyl (2R)-2-aminopropanoate
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Preparation Products
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Suppliers
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Recent Advances in the Application of (R)-tert-Butyl (1-oxopropan-2-yl)carbamate (CAS: 82353-56-8) in Chemical Biology and Pharmaceutical Research
In recent years, (R)-tert-Butyl (1-oxopropan-2-yl)carbamate (CAS: 82353-56-8) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of chiral drugs and peptide-based therapeutics. This compound, characterized by its tert-butyl carbamate group and chiral center, has been widely utilized in asymmetric synthesis and medicinal chemistry. The unique structural features of (R)-tert-Butyl (1-oxopropan-2-yl)carbamate make it an attractive building block for the construction of complex molecules with potential therapeutic applications.
Recent studies have focused on optimizing the synthetic routes for (R)-tert-Butyl (1-oxopropan-2-yl)carbamate to improve yield and enantiomeric purity. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel enzymatic resolution method using lipases, achieving >99% enantiomeric excess (ee) under mild conditions. This advancement addresses previous challenges in the large-scale production of this chiral intermediate, which is critical for industrial applications in pharmaceutical manufacturing.
The application of (R)-tert-Butyl (1-oxopropan-2-yl)carbamate in drug discovery has expanded significantly, particularly in the development of protease inhibitors and kinase modulators. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported its use as a key intermediate in the synthesis of novel SARS-CoV-2 main protease inhibitors. The researchers successfully incorporated this building block into peptidomimetic compounds that showed promising antiviral activity, highlighting its versatility in drug design.
In the field of peptide therapeutics, (R)-tert-Butyl (1-oxopropan-2-yl)carbamate has played a crucial role in the synthesis of constrained peptides with improved metabolic stability. A 2023 Nature Communications article described its use in the preparation of stapled peptides targeting protein-protein interactions in cancer pathways. The tert-butyloxycarbonyl (Boc) protecting group in this compound proved essential for maintaining the structural integrity of the peptides during solid-phase synthesis.
Ongoing research is exploring the potential of (R)-tert-Butyl (1-oxopropan-2-yl)carbamate in the development of targeted drug delivery systems. Preliminary results from a 2024 study in Advanced Drug Delivery Reviews suggest that derivatives of this compound can serve as cleavable linkers in antibody-drug conjugates (ADCs), enabling controlled release of cytotoxic payloads at tumor sites. This application could significantly enhance the therapeutic index of cancer treatments.
As the pharmaceutical industry continues to emphasize chiral drug development, the demand for high-quality (R)-tert-Butyl (1-oxopropan-2-yl)carbamate is expected to grow. Recent analytical advancements, including the development of sensitive HPLC methods for quality control (Journal of Pharmaceutical and Biomedical Analysis, 2023), have further supported its widespread use in both academic and industrial settings. Future research directions may focus on expanding its applications in the synthesis of novel bioactive molecules and exploring its potential in emerging therapeutic areas.
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